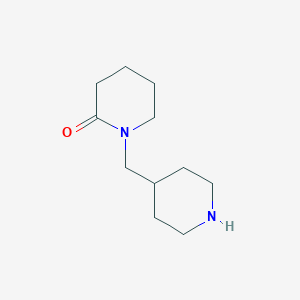
1-(Piperidin-4-ylmethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-ylmethyl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring fused with a piperidinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-ylmethyl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidinemethanol with a suitable reagent to form the desired piperidinone structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize large-scale reactors and continuous flow systems to ensure consistent production. The choice of reagents, catalysts, and solvents is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-ylmethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the piperidinone moiety to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
1-(Piperidin-4-ylmethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-4-ylmethyl)pyridin-2-one hydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
- 2-(Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
Uniqueness
1-(Piperidin-4-ylmethyl)piperidin-2-one is unique due to its specific structural features and the presence of both piperidine and piperidinone moieties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidin-2-one |
InChI |
InChI=1S/C11H20N2O/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10/h10,12H,1-9H2 |
InChI Key |
ANHXAHZTCCCODM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















